5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol It is characterized by a cyclopropyl group attached to the oxazole ring, which is further substituted with a methoxy group and a carboxylic acid group
Mechanism of Action
Target of Action
The compound belongs to the class of oxazoles, which are often found in various biologically active compounds. They are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, oxazoles can act as inhibitors, activators, or modulators of their targets, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways it might affect. Given the broad range of targets that oxazoles can interact with, it’s likely that this compound could influence multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to alterations in cellular function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its target, and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various agents, including acids and bases, and may be conducted under microwave irradiation to reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Cyclopropyl-3-methoxyisoxazole-4-carboxylic acid: A closely related compound with similar structural features.
Oxazole derivatives: Compounds like 2,5-disubstituted oxazole-4-carboxylic acids share similar chemical properties and applications.
Uniqueness: 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential for diverse applications compared to other oxazole derivatives.
Properties
IUPAC Name |
5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-5(8(10)11)6(13-9-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEYLHLVRMCDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361821-59-0 |
Source
|
Record name | 5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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